4-(4-Fluorobenzyl)piperidine hydrochloride

Catalog No.
S736591
CAS No.
193357-52-7
M.F
C12H17ClFN
M. Wt
229.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorobenzyl)piperidine hydrochloride

CAS Number

193357-52-7

Product Name

4-(4-Fluorobenzyl)piperidine hydrochloride

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

InChI

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H

InChI Key

OJKWWANXBGLGQN-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Cl

Synthesis of Pharmaceutical Intermediates:

4-(4-Fluorobenzyl)piperidine hydrochloride is primarily used as a building block in the synthesis of various pharmaceutically relevant molecules. Its chemical structure, containing a piperidine ring and a fluorobenzyl group, serves as a versatile platform for the development of new drugs. Studies have shown its application in the synthesis of:

  • 4-(Substituted-benzyl)piperidines: These compounds exhibit diverse pharmacological properties, including antidepressant, anticonvulsant, and antipsychotic activities. [Source: Sigma-Aldrich product page, 4-(4-Fluorobenzyl)piperidine hydrochloride, ]
  • (±)-3-(Substituted-benzyl)pyrrolidines: Similar to piperidines, these compounds also possess a wide range of potential therapeutic applications, including antidepressant, analgesic, and antihistaminic activities. [Source: Thermo Fisher Scientific product page, 4-(4-Fluorobenzyl)piperidine hydrochloride, ]

Potential Therapeutic Applications:

While 4-(4-Fluorobenzyl)piperidine hydrochloride itself is not a directly administered drug, its role as a precursor opens doors for the development of novel therapeutic agents. The specific functionalities within its structure can contribute to various biological activities in the derived compounds.

  • Fluorine Substitution: The presence of the fluorine atom can influence the pharmacokinetic properties of the final drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. [Source: I. Prakash et al., "Fluorine in medicinal chemistry", Chemical Reviews, 2010, 110(1), 286-321]
  • Piperidine Ring: The piperidine ring is a common structural motif found in many clinically used drugs, offering diverse pharmacological activities depending on the attached substituents. [Source: J. E. Leffler et al., "Goodman & Gilman's The Pharmacological Basis of Therapeutics", McGraw-Hill Education, 2018]

4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClFN and a molecular weight of 229.72 g/mol. It is characterized by a piperidine ring substituted with a 4-fluorobenzyl group. This compound appears as a white solid and is primarily utilized in pharmaceutical research and development due to its role as an important intermediate in the synthesis of biologically active compounds .

Since FBBH is an intermediate and not a finished drug, it does not have a well-defined mechanism of action. Its therapeutic effects would depend on the final product synthesized from it [].

Research indicates that 4-(4-Fluorobenzyl)piperidine hydrochloride exhibits various biological activities, particularly in the context of neuropharmacology. It has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity for certain receptors, making it a candidate for further pharmacological studies .

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride typically involves several steps:

  • Formation of Piperidine: The initial step often includes the synthesis of piperidine from readily available precursors.
  • Fluorobenzyl Substitution: The introduction of the 4-fluorobenzyl group can be achieved through nucleophilic substitution methods where piperidine reacts with 4-fluorobenzyl halides.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by reacting the free base form with hydrochloric acid.

These methods can vary based on the desired yield and purity levels .

4-(4-Fluorobenzyl)piperidine hydrochloride finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic profiles, particularly in treating neurological disorders . Additionally, it may be used in research settings to explore its effects on biological systems.

Interaction studies involving 4-(4-Fluorobenzyl)piperidine hydrochloride have focused on its binding affinity to various receptors. These studies are essential for understanding how this compound interacts at the molecular level with neurotransmitter systems, which could inform potential therapeutic applications. Specific studies on receptor interactions may reveal insights into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 4-(4-Fluorobenzyl)piperidine hydrochloride, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorobenzyl)piperazinePiperazine ring instead of piperidinePotential anxiolytic effects
4-(Benzyl)piperidineBenzyl group instead of fluorobenzylNeurotransmitter modulation
1-(2-Fluorophenyl)piperidineDifferent fluorinated aromatic substituentAntidepressant properties

Each of these compounds exhibits unique properties due to variations in their substituent groups, influencing their biological activities and potential therapeutic uses. The presence of fluorine in 4-(4-Fluorobenzyl)piperidine hydrochloride may enhance its lipophilicity and receptor binding characteristics compared to its non-fluorinated counterparts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.1033554 g/mol

Monoisotopic Mass

229.1033554 g/mol

Heavy Atom Count

15

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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